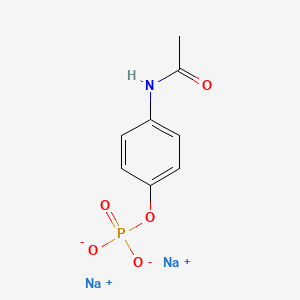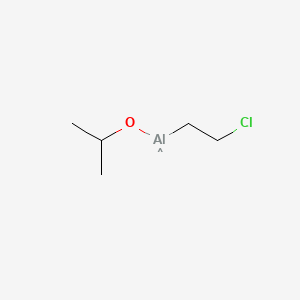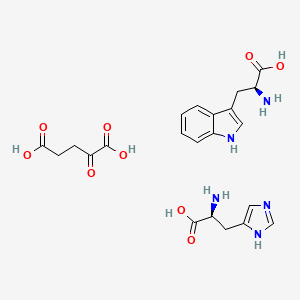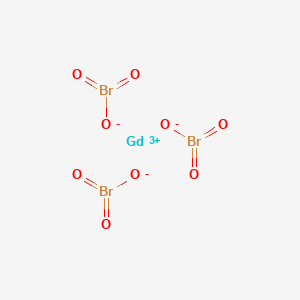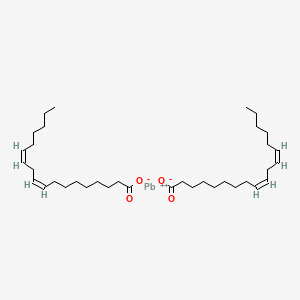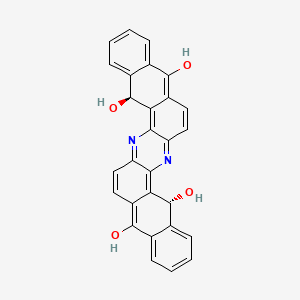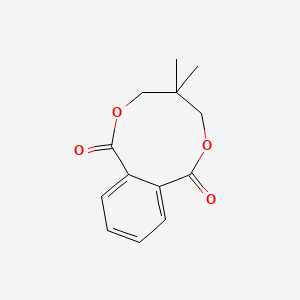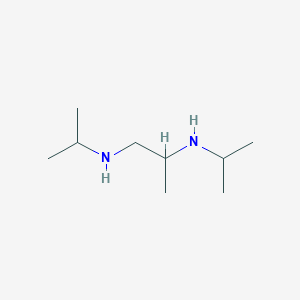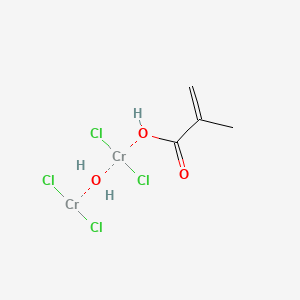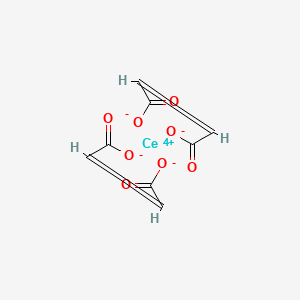
(Z)-but-2-enedioate;cerium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;cerium(4+) typically involves the reaction of cerium(IV) salts with maleic acid or its salts. One common method is to dissolve cerium(IV) ammonium nitrate in water and then add an aqueous solution of sodium maleate. The reaction is carried out under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of (Z)-but-2-enedioate;cerium(4+) may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction parameters such as temperature, pH, and concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-but-2-enedioate;cerium(4+) can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions where it is reduced to cerium(III).
Substitution Reactions: The maleate ligand can be substituted by other ligands in coordination chemistry.
Complexation Reactions: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents such as ascorbic acid or hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using chelating agents or other ligands in solution.
Complexation: Conditions such as pH, temperature, and solvent choice play a crucial role in complex formation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, in redox reactions, cerium(III) compounds are typically formed, while substitution reactions may yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-but-2-enedioate;cerium(4+) is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its strong oxidizing properties make it valuable in synthetic chemistry for the preparation of complex organic molecules.
Biology
In biological research, cerium compounds are studied for their potential antioxidant properties. (Z)-but-2-enedioate;cerium(4+) may be investigated for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
In medicine, cerium-based compounds are explored for their therapeutic potential. (Z)-but-2-enedioate;cerium(4+) could be studied for its role in wound healing, anti-inflammatory effects, and as a component in drug delivery systems.
Industry
In industrial applications, (Z)-but-2-enedioate;cerium(4+) is used in the production of advanced materials, such as ceramics and coatings. Its catalytic properties are also utilized in environmental applications, such as the degradation of pollutants.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioate;cerium(4+) involves its ability to undergo redox reactions. Cerium(IV) can accept electrons and be reduced to cerium(III), which can then participate in further chemical reactions. This redox cycling is crucial for its catalytic activity and antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and various biomolecules, leading to the modulation of oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Cerium(IV) Oxide: Another cerium(IV) compound with strong oxidizing properties, used in catalysis and as a polishing agent.
Cerium(III) Nitrate: A cerium(III) compound used in various chemical applications, including as a precursor for other cerium compounds.
Maleic Acid: The parent compound of maleate, used in the synthesis of various coordination compounds.
Uniqueness
(Z)-but-2-enedioate;cerium(4+) is unique due to the combination of cerium(IV) and maleate, which imparts specific chemical properties and reactivity. Its ability to participate in redox reactions and form stable coordination complexes makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
94232-57-2 |
|---|---|
Fórmula molecular |
C8H4CeO8 |
Peso molecular |
368.23 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioate;cerium(4+) |
InChI |
InChI=1S/2C4H4O4.Ce/c2*5-3(6)1-2-4(7)8;/h2*1-2H,(H,5,6)(H,7,8);/q;;+4/p-4/b2*2-1-; |
Clave InChI |
LTRMJLHAXCEWRS-PAMPIZDHSA-J |
SMILES isomérico |
C(=C\C(=O)[O-])\C(=O)[O-].C(=C\C(=O)[O-])\C(=O)[O-].[Ce+4] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



